2-Bromocinnamic acid ethyl ester

Descripción

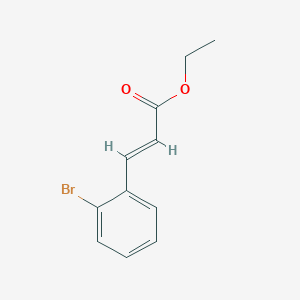

2-Bromocinnamic acid ethyl ester (C₁₁H₁₁BrO₂, average mass: 255.111) is an aromatic ester characterized by a bromine substituent at the 2-position of the cinnamic acid phenyl ring and an ethyl ester functional group. Its IUPAC name is ethyl (2E)-3-(2-bromophenyl)acrylate, and it has the CAS registry number 91047-77-7 .

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVAHDSHDPZGMY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The structural uniqueness of 2-bromocinnamic acid ethyl ester lies in its brominated aromatic ring and ethyl ester group. Below is a comparative analysis with structurally related esters:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Molecular Weight and Polarity: The bromine atom in 2-bromocinnamic acid ethyl ester increases its molecular weight (255.111) compared to non-halogenated analogs like caffeic acid ethyl ester (208.21). Bromine also enhances polarity, affecting solubility in organic solvents compared to aliphatic esters (e.g., hexadecanoic acid ethyl ester, which is highly hydrophobic) .

- Thermal Stability : The conjugated system in the cinnamic acid backbone likely confers higher thermal stability compared to aliphatic esters like myristic acid ethyl ester, which has a lower melting point (~18°C) .

Research Findings

- Synthetic Utility : 2-Bromocinnamic acid ethyl ester serves as a precursor in synthesizing heterocyclic compounds due to its reactive bromine and ester groups .

- Comparative Bioactivity: In contrast to non-halogenated analogs like caffeic acid ethyl ester (antioxidant), brominated esters may target specific enzymes or receptors via halogen bonding, as seen in brominated macrocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.